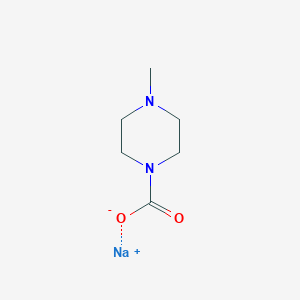![molecular formula C8H5BrN2O2 B13125776 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13125776.png)
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that belongs to the pyrrolopyridine family This compound is characterized by a bromine atom at the 6th position, a methyl group at the 1st position, and a dione functional group at the 2nd and 3rd positions of the pyrrolo[2,3-b]pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 1-methyl-1H-pyrrolo[2,3-b]pyridine, followed by oxidation to introduce the dione functionality. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions to modify the dione functional group.
Reduction: Reduction reactions can be employed to convert the dione group into hydroxyl groups or other reduced forms.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored as a potential inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is largely dependent on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but often include key signaling pathways related to cell proliferation, apoptosis, and metabolism.
Comparación Con Compuestos Similares
1H-Pyrrolo[2,3-b]pyridine: Lacks the bromine and dione functional groups, making it less reactive in certain chemical reactions.
6-Bromo-1H-pyrrolo[2,3-b]pyridine: Similar structure but without the methyl and dione groups, leading to different chemical properties and reactivity.
1-Methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione:
Uniqueness: 6-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2,3-dione is unique due to the combination of its bromine, methyl, and dione functional groups. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and development in multiple fields.
Propiedades
Fórmula molecular |
C8H5BrN2O2 |
|---|---|
Peso molecular |
241.04 g/mol |
Nombre IUPAC |
6-bromo-1-methylpyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C8H5BrN2O2/c1-11-7-4(6(12)8(11)13)2-3-5(9)10-7/h2-3H,1H3 |
Clave InChI |
LQMGAWGRSQSFAK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=N2)Br)C(=O)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3S)-N-[(1R)-1-phenylethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13125707.png)
![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)



![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)

![Ethyl6-phenyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B13125754.png)




